molecular formula C11H17BN2O2 B1602642 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine CAS No. 1061750-57-9

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine

Cat. No. B1602642
CAS RN: 1061750-57-9
M. Wt: 220.08 g/mol
InChI Key: IRDXJZZNGMELES-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine, commonly known as BODIPY, is a fluorescent dye that has gained popularity in scientific research due to its unique properties. BODIPY is a boron-dipyrromethene compound that has a high quantum yield, photostability, and chemical stability. These properties make it an excellent tool for studying biological processes, imaging, and sensing.

Scientific Research Applications

Drug Discovery and Development

This compound is utilized in the pharmaceutical industry for drug discovery and development. Its boronic acid moiety can act as a pharmacophore, interacting with biological targets such as enzymes. It has potential applications as an enzyme inhibitor, which can be crucial in the development of treatments for diseases where enzyme activity is dysregulated .

Organic Synthesis

In organic chemistry, 4-Aminopyridine-2-boronic acid pinacol ester serves as a versatile reagent. It’s used in the borylation of alkylbenzenes to form pinacol benzyl boronate, which is a key step in the synthesis of various organic molecules . This process is important for creating complex molecules with high precision.

Material Science

The compound finds applications in material science, particularly in the synthesis of polymers and novel materials. It can be used to prepare fluorenylborolane, an intermediate for generating conjugated copolymers, which are essential for creating advanced materials with specific electrical properties .

Analytical Chemistry

In analytical chemistry, 4-Aminopyridine-2-boronic acid pinacol ester can be used as a derivatization agent. It modifies compounds to make them more detectable or quantifiable by analytical instruments. This is particularly useful in techniques like chromatography and mass spectrometry .

Catalysis

This compound plays a role in catalysis, especially in transition metal-catalyzed reactions. It can be used in hydroboration reactions of alkynes and alkenes, which are fundamental in the synthesis of various boron-containing compounds .

Ligand Chemistry

As a ligand, 4-Aminopyridine-2-boronic acid pinacol ester can form complexes with metals, which are useful in various chemical reactions. These complexes can be employed in asymmetric synthesis, helping to create chiral molecules that are important in the pharmaceutical industry .

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDXJZZNGMELES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590535
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine

CAS RN

1061750-57-9
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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